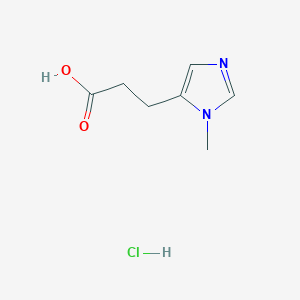
3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride
Übersicht
Beschreibung
“3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1225439-38-2 . It has a molecular weight of 190.63 and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O2.ClH/c1-9-5-8-4-6(9)2-3-7(10)11;/h4-5H,2-3H2,1H3,(H,10,11);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 382.2±17.0 °C at 760 mmHg . The compound has a molar refractivity of 40.8±0.5 cm³ and a polar surface area of 55 Ų .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Imidazole derivatives, such as 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride, have been found to exhibit a broad range of biological activities . They have been used in the development of various drugs due to their chemical and biological properties .
Antibacterial Applications
Imidazole derivatives have shown antibacterial properties . This suggests that 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride could potentially be used in the development of new antibacterial agents .
Antimycobacterial Applications
In addition to their antibacterial properties, imidazole derivatives have also demonstrated antimycobacterial activities . This could make 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride a candidate for the development of drugs to treat mycobacterial infections .
Anti-inflammatory Applications
Imidazole derivatives have been found to exhibit anti-inflammatory activities . This suggests that 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride could potentially be used in the treatment of inflammatory conditions .
Antitumor Applications
Imidazole derivatives have shown antitumor properties . This suggests that 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride could potentially be used in the development of new antitumor agents .
Antidiabetic Applications
Imidazole derivatives have demonstrated antidiabetic activities . This could make 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride a candidate for the development of drugs to treat diabetes .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3-methylimidazol-4-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-9-5-8-4-6(9)2-3-7(10)11;/h4-5H,2-3H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTBWXFTMUJXGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



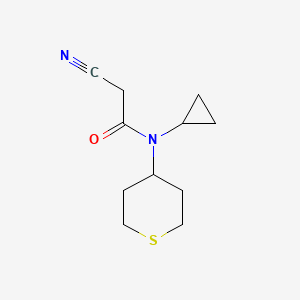

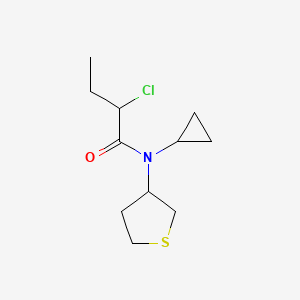
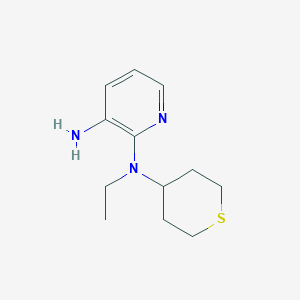



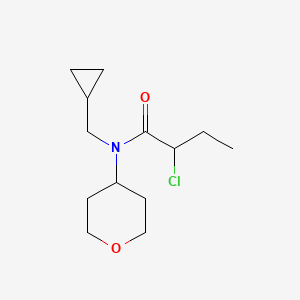
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492882.png)
![6-[(Benzyloxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1492884.png)
![3-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1492885.png)

![3,3,7-Tribromo-6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1492889.png)
